2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
The synthesis of 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one These compounds share similar structural motifs but differ in their functional groups and specific properties. The unique cyclopropyl group in this compound distinguishes it from other pyrazolo[1,5-a]pyrimidines, contributing to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-cyclopropyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H9N3O2/c13-8-4-9(14)12-7(10-8)3-6(11-12)5-1-2-5/h3,5H,1-2,4H2,(H,10,13) |
InChI Key |
FWNQVXKQWCANTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=O)CC(=O)NC3=C2 |
Origin of Product |
United States |
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